3-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 3-bromobenzoate
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Overview
Description
3-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE is a complex organic compound that features a naphthalene moiety, an acetamido group, and a bromobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-(naphthalen-1-yl)acetic acid and an amine derivative to form the acetamido intermediate. This intermediate is then reacted with an aldehyde to form the imine linkage. Finally, the phenyl 3-bromobenzoate is introduced through esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the imine group to an amine.
Substitution: The bromine atom in the benzoate moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzoates .
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .
Biology and Medicine
In biological and medicinal research, derivatives of this compound may exhibit interesting pharmacological properties. For instance, they could be investigated for their potential as enzyme inhibitors or as ligands for receptor binding studies .
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its structural properties and reactivity .
Mechanism of Action
The mechanism of action of 3-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The naphthalene and acetamido groups can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound also features a naphthalene moiety and an amide linkage but differs in its triazole ring and phosphonate ester.
3-{[(E)-(2-Hydroxynaphthalen-1-yl)methylidene]amino}pyridinium perchlorate: This compound has a similar naphthalene structure but includes a pyridinium group and a perchlorate counterion.
Uniqueness
3-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE is unique due to its combination of a naphthalene moiety, an acetamido group, and a bromobenzoate ester.
Properties
Molecular Formula |
C26H19BrN2O3 |
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Molecular Weight |
487.3 g/mol |
IUPAC Name |
[3-[(E)-[(2-naphthalen-1-ylacetyl)hydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C26H19BrN2O3/c27-22-11-5-10-21(15-22)26(31)32-23-12-3-6-18(14-23)17-28-29-25(30)16-20-9-4-8-19-7-1-2-13-24(19)20/h1-15,17H,16H2,(H,29,30)/b28-17+ |
InChI Key |
HPZFCPSMWGAKRU-OGLMXYFKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=CC(=CC=C3)OC(=O)C4=CC(=CC=C4)Br |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=CC(=CC=C3)OC(=O)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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